

Technical Guide: 6-Fluoro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoro-2-methylquinoline-3-carboxylic acid

Cat. No.: B188184

[Get Quote](#)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] Specifically, the quinoline-3-carboxylic acid scaffold is a core component of the fluoroquinolone class of antibiotics.^[2]

Chemical Structure and Properties

The chemical structure of **6-Fluoro-2-methylquinoline-3-carboxylic acid** is presented below:

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of **6-Fluoro-2-methylquinoline-3-carboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Fluoro-2-methylquinoline-3-carboxylic acid** is provided in the table below.

Property	Value	Reference
CAS Number	461026-47-1	[3]
Molecular Formula	C ₁₁ H ₈ FNO ₂	[3]
Molecular Weight	205.19 g/mol	[3]
Appearance	Solid	
Purity	Typically ≥95%	

Synthesis

The synthesis of **6-Fluoro-2-methylquinoline-3-carboxylic acid** can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction provides a plausible and adaptable route.

Proposed Synthesis via Doebner-von Miller Reaction

This method involves the reaction of an aniline with an α,β -unsaturated carbonyl compound. For the synthesis of **6-Fluoro-2-methylquinoline-3-carboxylic acid**, 4-fluoroaniline would be a suitable starting material.

Reaction Scheme:

4-Fluoroaniline + Ethyl acetoacetate + Formaldehyde → **6-Fluoro-2-methylquinoline-3-carboxylic acid** ethyl ester → **6-Fluoro-2-methylquinoline-3-carboxylic acid**

Experimental Protocol (Adapted from General Procedures)

Materials:

- 4-Fluoroaniline
- Ethyl acetoacetate
- Paraformaldehyde
- Ethanol
- Hydrochloric acid
- Sodium hydroxide
- Diethyl ether

Procedure:

- Step 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate. In a round-bottom flask, dissolve 4-fluoroaniline in ethanol. Add a catalytic amount of concentrated hydrochloric acid. To this solution, add ethyl acetoacetate and paraformaldehyde.
- Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

- Purify the crude product by column chromatography on silica gel.
- Step 2: Hydrolysis to **6-Fluoro-2-methylquinoline-3-carboxylic acid**. Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
- Reflux the mixture for 2-3 hours.
- After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **6-Fluoro-2-methylquinoline-3-carboxylic acid**.

Spectroscopic Data

While specific spectra for **6-Fluoro-2-methylquinoline-3-carboxylic acid** are not readily available in the public domain, representative data from closely related quinoline-3-carboxylic acid derivatives can provide insight into the expected spectral characteristics.[\[4\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the methyl group, and the carboxylic acid proton.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity
-COOH	14.5 - 15.5	s (broad)
Quinoline-H (aromatic)	7.5 - 9.0	m
-CH ₃	2.0 - 2.5	s

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The exact shifts and coupling constants of the aromatic protons would require detailed spectral analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the quinoline core, the methyl group, and the carboxyl group.

Carbon	Expected Chemical Shift (δ , ppm)
-COOH	165 - 180
Quinoline-C (aromatic)	110 - 150
-CH ₃	10 - 20

Infrared (IR) Spectroscopy

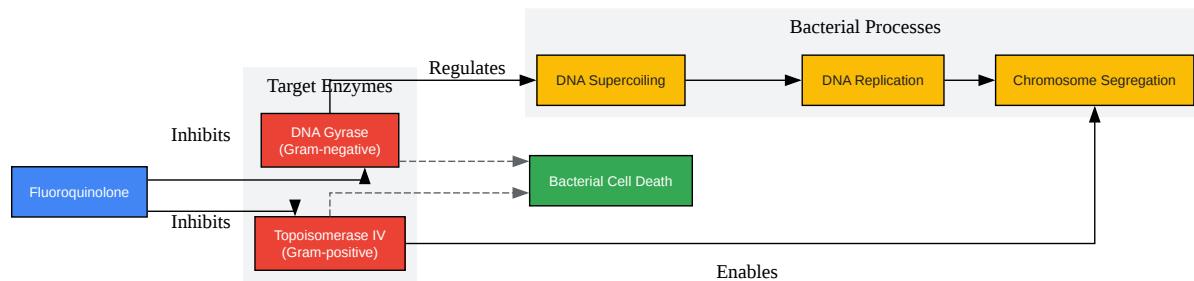
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic acid)	2500-3300	Broad
C=O (Carboxylic acid)	1680-1710	Strong
C=C (Aromatic)	1500-1600	Medium to strong
C-F	1000-1400	Strong

The broadness of the O-H stretch is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.


m/z	Ion
205	[M] ⁺
160	[M - COOH] ⁺

Biological Activity and Potential Applications

6-Fluoro-2-methylquinoline-3-carboxylic acid is a precursor to fluoroquinolone antibiotics. The core structure is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.^[7]

Mechanism of Action of Fluoroquinolones

The general mechanism of action for fluoroquinolone antibiotics, which are derivatives of the title compound, is outlined below.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of fluoroquinolone antibiotics.

Drug Development

6-Fluoro-2-methylquinoline-3-carboxylic acid serves as a valuable building block in drug discovery. Its structure can be modified at various positions to synthesize a library of compounds for screening against different biological targets. For instance, the carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties.

Conclusion

6-Fluoro-2-methylquinoline-3-carboxylic acid is a synthetically important molecule with a chemical scaffold that is central to a major class of antibiotics. This technical guide has provided an overview of its structure, properties, a plausible synthetic route, and its relevance in the context of drug development. Further research into the biological activities of this specific compound and its derivatives could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 6-Fluoro-2-methylquinoline-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188184#6-fluoro-2-methylquinoline-3-carboxylic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com